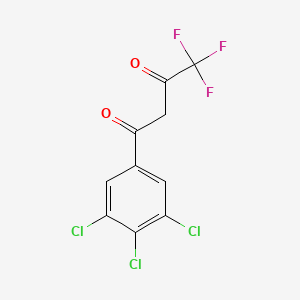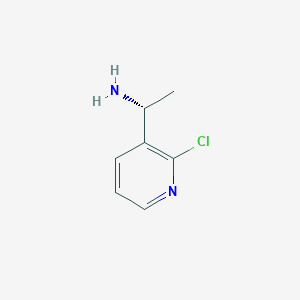
4,4,4-Trifluoro-1-(3,4,5-trichlorophenyl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-1-(3,4,5-trichlorophenyl)butane-1,3-dione is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of trifluoromethyl and trichlorophenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 4,4,4-Trifluoro-1-(3,4,5-trichlorophenyl)butane-1,3-dione typically involves the reaction of 3,4,5-trichlorobenzaldehyde with trifluoroacetone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
4,4,4-Trifluoro-1-(3,4,5-trichlorophenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
4,4,4-Trifluoro-1-(3,4,5-trichlorophenyl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(3,4,5-trichlorophenyl)butane-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl and trichlorophenyl groups contribute to its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
4,4,4-Trifluoro-1-(3,4,5-trichlorophenyl)butane-1,3-dione can be compared with other similar compounds, such as:
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound lacks the trichlorophenyl group, resulting in different chemical and biological properties.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione:
These comparisons highlight the unique features of this compound, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H4Cl3F3O2 |
|---|---|
Molecular Weight |
319.5 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-(3,4,5-trichlorophenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H4Cl3F3O2/c11-5-1-4(2-6(12)9(5)13)7(17)3-8(18)10(14,15)16/h1-2H,3H2 |
InChI Key |
PYQQMQYWAQOCTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Azaspiro[3.5]non-1-enehydrochloride](/img/structure/B13594933.png)



![1-[(Tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid](/img/structure/B13594948.png)

![[2-(Trifluoromethyl)thiolan-2-yl]methanol](/img/structure/B13594952.png)
![[3-(Dimethylamino)oxolan-3-yl]methanol](/img/structure/B13594954.png)
